molecular formula C10H8N6S2 B343115 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B343115
M. Wt: 276.3 g/mol
InChI Key: VKLJYPGMTPXELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine is an organic compound that features a benzene ring substituted with two 5-amino-1,3,4-thiadiazol-2-yl groups

Properties

Molecular Formula

C10H8N6S2

Molecular Weight

276.3 g/mol

IUPAC Name

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N6S2/c11-9-15-13-7(17-9)5-3-1-2-4-6(5)8-14-16-10(12)18-8/h1-4H,(H2,11,15)(H2,12,16)

InChI Key

VKLJYPGMTPXELH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of phthalic acid with thiocarbohydrazide to form 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene. This intermediate is then reacted with ethylbromoacetate or ethylchloroacetate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine exerts its effects involves the inhibition of specific enzymes. For example, it has been shown to inhibit histone demethylase LSD1, which plays a role in gene expression regulation. This inhibition leads to changes in gene expression that can result in cancer cell apoptosis .

Comparison with Similar Compounds

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